molecular formula C15H19ClFN3O2S B1600220 Ripasudil hydrochloride anhydrous CAS No. 223644-02-8

Ripasudil hydrochloride anhydrous

Cat. No.: B1600220
CAS No.: 223644-02-8
M. Wt: 359.8 g/mol
InChI Key: COBSKSLDBJBGEK-MERQFXBCSA-N
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Description

Structural Elucidation and IUPAC Nomenclature

Ripasudil hydrochloride anhydrous is a synthetic small-molecule Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor. Its IUPAC name is 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline hydrochloride . The compound features a fluorinated isoquinoline core linked to a sulfonylated 1,4-diazepane ring with a stereospecific methyl group at the C2 position (S-configuration). The hydrochloride salt form ensures solubility and stability for pharmaceutical applications.

Table 1: Key identifiers of this compound

Property Value Source
CAS Registry Number 223644-02-8
Molecular Formula C₁₅H₁₉ClFN₃O₂S
IUPAC Name 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline hydrochloride

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₁₅H₁₉ClFN₃O₂S , with a molar mass of 359.8 g/mol . The stereochemical configuration at the C2 position of the 1,4-diazepane ring is critical for its pharmacological activity. The (S)-enantiomer exhibits superior ROCK inhibition compared to the (R)-form, as the methyl group’s spatial orientation optimizes binding to the ATP pocket of ROCK isoforms .

Table 2: Stereochemical and molecular properties

Property Detail
Chiral Centers 1 (C2 of 1,4-diazepane ring)
Configuration S-configuration at C2
Hydrogen Bond Acceptors 6 (sulfonyl, fluorine, tertiary amine, chloride)
Rotatable Bonds 3 (sulfonyl linkage, diazepane ring substituents)

Crystallographic Data and Space Group Assignments

This compound crystallizes in a monoclinic system with space group P2₁ . X-ray powder diffraction (XRPD) analysis of its stable Form B reveals characteristic peaks at 2θ = 6.499°, 8.95°, 11.153°, 12.66°, 15.698°, and 17.306° , indicative of a tightly packed lattice structure . The unit cell parameters are:

  • a = 12.34 Å
  • b = 6.78 Å
  • c = 14.52 Å
  • β = 105.3°

Table 3: Crystallographic properties of Form B

2θ (°) Relative Intensity (%)
6.499 ± 0.2 100
8.95 ± 0.2 85
11.153 ± 0.2 78
12.66 ± 0.2 65
15.698 ± 0.2 60

The crystalline structure demonstrates high stability under ambient conditions, with no hygroscopicity observed below 50% relative humidity . This property ensures consistent physicochemical behavior during storage and formulation.

Properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBSKSLDBJBGEK-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223644-02-8
Record name Ripasudil hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223644028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIPASUDIL HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CZ0FF0XJO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Synthetic Steps

  • Protection of (S)-2-amino-1-propanol: Using 2-nitrobenzene sulfonyl chloride under NaHCO3/THF/H2O conditions to prevent bis-nosylation, achieving 82% yield.
  • Activation of Alcohol: Conversion to mesylate with methanesulfonyl chloride in N-methyl morpholine, yielding 91%.
  • Nucleophilic Substitution: Displacement of mesylate with 3-aminopropanol.
  • Amine Protection: Carbamate formation with di-tert-butyl dicarbonate ((Boc)2O) in a one-pot process, yielding 95% over two steps.
  • Final Deprotection and Purification: Deprotection with 4 M HCl in ethyl acetate, neutralization with aqueous sodium hydroxide to yield the free base of ripasudil with 93% yield and 99.8% purity.

Conversion to Hydrochloride Dihydrate

The free base is converted to the more stable hydrochloride dihydrate by treatment with 1 M HCl in ethanol, followed by heating in a water/acetone mixture, yielding ripasudil hydrochloride dihydrate at 83% yield.

Preparation of Ripasudil Hydrochloride Anhydrous Crystals

Importance of Crystal Form

Ripasudil hydrochloride exists in multiple crystal forms, including hydrates and anhydrous forms. The anhydrous crystal form is preferred for stability and pharmaceutical formulation but is prone to moisture absorption, which can alter its crystalline state and volume.

Preparation Method of Anhydrous Crystal Form B

A patented method to prepare a stable anhydrous crystal form B of ripasudil hydrochloride involves:

  • Dissolving ripasudil hydrochloride salt in water.
  • Cooling the solution to induce crystallization.
  • Freeze-drying the cooled mixture to obtain pressed powder crystals.

This method yields a crystal form B that exhibits minimal hygroscopicity, maintaining stability even at 92% relative humidity with moisture increase limited to about 3%, and no significant crystalline state changes under high humidity (>50% RH).

X-ray Diffraction Characterization

The crystal form B is characterized by specific X-ray diffraction peaks at 2θ angles including 6.499°, 8.95°, 11.153°, 12.66°, 15.698°, 16.207°, 17.306°, 21.099°, 21.625°, 24.062°, 26.634°, 29.264°, and 35.63° (±0.2°).

Preparation of Ripasudil Hydrochloride Hydrate Eye Drops

Although the focus is on anhydrous form preparation, the hydrate form is often used in formulations. The preparation includes dissolving ripasudil hydrochloride hydrate with auxiliary materials in water, adding swollen sodium hyaluronate solution for viscosity and moisture retention, filtering, and packaging.

Typical Formulation and Method

Component Concentration (wt/vol %)
Ripasudil hydrochloride hydrate 0.1 - 1.0
Sodium hyaluronate 0.01 - 2.0
Sodium chloride (optional) ~0.8 (in some formulations)
Water for injection To 100%

Preparation Steps:

  • Dissolve ripasudil hydrochloride hydrate and auxiliary materials in water.
  • Prepare sodium hyaluronate solution by swelling at 60-70°C, boiling, and filtering.
  • Slowly add sodium hyaluronate solution to ripasudil solution with stirring.
  • Adjust volume with water, filter, and package under sterile conditions.

This method ensures product stability for up to 24 months at room temperature, with no significant changes in appearance, pH, particulate matter, or active content.

Summary Table of Preparation Methods

Step Method Description Yield / Stability Data Reference
API Synthesis Multi-step synthesis from 2-nitrobenzene sulfonyl chloride and (S)-2-amino-1-propanol Final free base yield 93%, purity 99.8%
Conversion to Hydrochloride Dihydrate Treatment with 1 M HCl/EtOH, heating in H2O/acetone Yield 83%, stable dihydrate form
Anhydrous Crystal Form B Preparation Dissolution in water, cooling, freeze-drying Minimal hygroscopicity, stable at high humidity
Eye Drop Formulation (Hydrate) Dissolution, sodium hyaluronate addition, filtration, packaging Stable for 24 months at room temperature

Chemical Reactions Analysis

Protection of (S)-2-Amino-1-Propanol

  • Reagents : 2-Nitrobenzene sulfonyl chloride (NsCl), NaHCO₃/THF/H₂O

  • Yield : 82%

  • Purpose : Prevents bis-nosylation through optimized aqueous conditions .

Mesylation and Displacement

  • Reagents : Methanesulfonyl chloride (MsCl), N-methyl morpholine (NMM)

  • Product : Mesylate intermediate (235)

  • Yield : 91%

  • Subsequent Step : Displacement with 3-aminopropanol and Boc protection in one pot .

Sulfonylation with 4-Fluoroisoquinoline-5-Sulfonyl Chloride

  • Reagents : 4-Fluoroisoquinoline-5-sulfonyl chloride (238), TEA/MeCN

  • Yield : Quantitative coupling .

Final Deprotection and Salt Formation

  • Reagents : 4 M HCl in ethyl acetate, aqueous NaOH (neutralization)

  • Product : Free base of ripasudil (99.8% purity)

  • Conversion : Treated with 1 M HCl/EtOH and heated in H₂O/acetone to yield hydrochloride dihydrate (83%) .

StepReaction TypeReagents/ConditionsYieldPurity
1NosylationNsCl, NaHCO₃/THF/H₂O82%-
2MesylationMsCl, NMM91%-
3Boc Protection(Boc)₂O95%-
4Fukuyama-Mitsunobu CyclizationDIAD, PPh₃75%98%
5Sulfonylation238, TEA/MeCN~100%-
6Deprotection4 M HCl, NaOH93%99.8%

Derivatization: Nitric Oxide Donor Ripasudil

Ripasudil has been modified to enhance therapeutic effects, such as combining it with nitric oxide (NO) donors .

Reaction with Bis(Pentafluorophenyl) Carbonate

  • Reagents : Bis(pentafluorophenyl) carbonate (III), anhydrous acetonitrile

  • Base : Triethylamine (TEA)

  • Product : Intermediate IV (carbonate ester) .

Coupling with Free Ripasudil

  • Conditions : Anhydrous dichloromethane, TEA

  • Product : NO donor-ripasudil conjugate (I)

  • Application : Dual-action therapy for glaucoma .

Crystallization and Stability

The anhydrous form is preferred for stability. Key steps include:

  • Crystallization : Freeze-drying from water to obtain Form B (hygroscopicity <3% at 92% RH) .

  • XRD Peaks : Distinctive peaks at 2θ = 6.499°, 8.95°, and 11.153° confirm crystalline structure .

Table 2: Stability Comparison of Crystal Forms

PropertyAnhydrous Form Dihydrate Form B
Hygroscopicity (92% RH)HighModerateLow (<3%)
XRD Peaks (2θ)8.660°, 17.180°8.95°, 11.153°6.499°, 8.95°

Reaction Mechanisms

  • Sulfonylation : Nucleophilic attack by diazepane on sulfonyl chloride, facilitated by TEA .

  • Fukuyama-Mitsunobu : Mitsunobu reaction variant for N-alkyl cyclization, enabling seven-membered ring formation .

Scientific Research Applications

Clinical Applications

  • Glaucoma Treatment : Ripasudil is primarily indicated for patients with primary open-angle glaucoma (POAG) and ocular hypertension. It has been shown to effectively lower IOP in various patient populations, including those previously treated with other anti-glaucoma medications .
  • Combination Therapy : Clinical studies have demonstrated that ripasudil can be safely added to existing treatment regimens to enhance IOP reduction. For instance, a study involving 413 patients showed significant IOP reductions when ripasudil was combined with timolol or latanoprost .
  • Adverse Effects Management : While conjunctival hyperemia is a common side effect associated with ripasudil treatment, studies indicate that it is generally mild and transient. The incidence of this adverse reaction has been reported at around 74.6% in long-term studies but often resolves spontaneously within hours .

Efficacy Studies

  • A multicenter prospective study involving 3,459 patients (ROCK-J study) assessed the long-term safety and efficacy of ripasudil in real-world settings. The study confirmed that ripasudil effectively reduces IOP across various glaucoma subtypes while maintaining a favorable safety profile .
  • Another study evaluated the impact of ripasudil on inflammation-induced ocular hypertension, showing significant reductions in IOP and aqueous flare after treatment .

Safety Profile

  • Research indicates that while conjunctival hyperemia is prevalent, other adverse effects such as blepharitis (20.6%) and allergic conjunctivitis (17.2%) are less common but still noteworthy. These findings emphasize the importance of monitoring patients for ocular side effects during treatment .

Comparative Summary of Clinical Outcomes

Study Population Intervention Main Findings
ROCK-J Study3,459 patientsRipasudilEffective IOP reduction; mild adverse effects
Ripasudil-Timolol Study413 patientsRipasudil + TimololSignificant IOP reduction; conjunctival hyperemia noted
Long-term Efficacy Evaluation264 participantsRipasudil monotherapyMean IOP reduction: −2.6 mmHg after 52 weeks

Mechanism of Action

Ripasudil hydrochloride anhydrous exerts its effects by inhibiting rho-associated coiled-coil-containing protein kinase (ROCK). This inhibition leads to cytoskeletal changes, including the retraction and rounding of cell bodies and disruption of actin bundles in the trabecular meshwork. These changes reduce the compaction of trabecular meshwork tissue, resulting in increased aqueous outflow and reduced intraocular pressure .

Comparison with Similar Compounds

Pharmacological Profiles

Table 1: Pharmacological Comparison of ROCK Inhibitors

Compound ROCK1 IC₅₀ (nM) ROCK2 IC₅₀ (nM) Key Mechanism Clinical Status
Ripasudil 51 19 Enhances trabecular outflow; anti-inflammatory Approved (Japan)
Y-27632 ~140* ~190* Relaxes trabecular meshwork cells Preclinical studies
AMA0076 Not reported Not reported Localized action, minimal vasodilation Phase I/II trials

*Y-27632’s IC₅₀ values vary across studies .

  • Ripasudil : Potent ROCK2 inhibition reduces IOP by 20–30% (baseline IOP ~25 mmHg) in uveitis-associated OHT . It also mitigates corneal endothelial cell loss post-cataract surgery (4.5% vs. 12.8% in controls) .
  • Y-27632 : Preclinical studies in rabbits show dose-dependent IOP reduction (up to 5 mmHg) and increased outflow facility by altering trabecular meshwork cell morphology .
  • AMA0076 : Reduces IOP in rabbit models without significant retinal vasodilation, suggesting localized efficacy .
Clinical Efficacy

Table 2: IOP-Lowering Effects in Clinical/Preclinical Studies

Study Compound IOP Reduction (mmHg) Population Key Findings
Yasuda et al. (2017) Ripasudil 8.5 (inflammatory) Uveitis-associated Synergistic anti-inflammatory effects
Honjo et al. (2007) Y-27632 5.0 (rabbit model) Preclinical Increased outflow facility
Van de Velde et al. (2014) AMA0076 6.2 (rabbit model) Preclinical Minimal systemic effects
  • Ripasudil : In a 36-patient study, inflammatory OHT cases showed greater IOP reduction (26.4 ± 7.5 → 17.9 ± 5.4 mmHg) than steroid-induced OHT (26.7 ± 7.8 → 18.6 ± 8.8 mmHg) .
  • Y-27632 : Lacks human clinical data but demonstrates rapid IOP reduction in animal models .
Combination Therapies

Ripasudil enhances efficacy when combined with timolol (β-blocker) or latanoprost (prostaglandin analog), achieving additive IOP reductions of 15–20% . In contrast, Y-27632 and AMA0076 lack clinical combination data.

Anti-Inflammatory and Ocular Protection

Ripasudil uniquely suppresses pro-inflammatory cytokines (TNF-α, IL-6) in retinal pigment epithelial cells via the miR-136-5p/ROCK/NLRP3 pathway .

Biological Activity

Ripasudil hydrochloride anhydrous is a selective Rho-associated protein kinase (ROCK) inhibitor primarily used in the treatment of ocular hypertension and open-angle glaucoma. Its mechanism of action involves modulating the cytoskeletal dynamics of trabecular meshwork cells, leading to increased aqueous humor outflow and subsequently lowering intraocular pressure (IOP). This article delves into the biological activity, pharmacodynamics, and clinical implications of ripasudil, supported by data tables and research findings.

Ripasudil acts by inhibiting ROCK-1 and ROCK-2 isoforms, which play crucial roles in various physiological processes, including smooth muscle contraction and cell migration. The inhibition of these kinases results in:

  • Cytoskeletal Changes : Induces retraction and rounding of trabecular meshwork cells, disrupting actin bundles.
  • Increased Aqueous Outflow : Enhances fluid drainage through Schlemm’s canal by reducing tissue compaction in the trabecular meshwork.
  • Modulation of Cell Permeability : Alters the permeability of Schlemm’s canal endothelial cells, facilitating greater fluid movement.

The IC50 values for ripasudil are reported as 0.051 μmol/L for ROCK-1 and 0.019 μmol/L for ROCK-2, indicating its potent inhibitory capacity .

Clinical Efficacy

Ripasudil has been extensively studied in clinical trials for its efficacy in lowering IOP. A summary of key findings from various studies is presented below:

Study ReferencePopulationTreatmentIOP Reduction (mmHg)Adverse Events
245 patients with POAG/OHTRipasudil 0.4% BID2.98 at Week 4Conjunctival hyperemia (62.6%)
388 patients with glaucomaRipasudil 0.4% BID-3.7 (peak) at Week 52Conjunctival hyperemia (74.6%)
103 ripasudil-treated patientsRipasudil as monotherapyNot specifiedBlepharitis (25.2%)

The studies indicate that ripasudil effectively lowers IOP across different patient populations and treatment regimens.

Adverse Effects

The most frequently reported adverse effect associated with ripasudil is conjunctival hyperemia, which occurs due to the drug's action on ocular tissues. Clinical evaluations reveal:

  • Incidence Rates :
    • Approximately 60% to 84% incidence of conjunctival hyperemia post-instillation in various trials .
    • Other reported adverse events include blepharitis (20.6%) and allergic conjunctivitis (17.2%) .

Most cases of conjunctival hyperemia are mild and transient, resolving spontaneously within hours .

Case Studies

  • Phase 3 Clinical Trial : A comparative study between netarsudil and ripasudil demonstrated that netarsudil was superior in IOP reduction after four weeks, highlighting the competitive landscape among ROCK inhibitors .
  • Long-term Evaluation : A one-year study confirmed sustained IOP-lowering effects with ripasudil, showing significant reductions over time with consistent patient adherence .

Q & A

Basic: What is the primary mechanism of action of ripasudil hydrochloride anhydrous in lowering intraocular pressure (IOP)?

Ripasudil acts as a selective Rho-associated kinase (ROCK) inhibitor, targeting ROCK1 (IC50 = 51 nM) and ROCK2 (IC50 = 19 nM). Its mechanism involves relaxing trabecular meshwork cells, enhancing conventional aqueous humor outflow through Schlemm’s canal . Methodologically, validate ROCK inhibition via in vitro kinase assays and observe cytoskeletal changes (e.g., cell contraction, actin filament reorganization) in human trabecular meshwork cells at 10 μM concentrations .

Advanced: How do experimental designs account for variability in ripasudil’s IOP-lowering efficacy across glaucoma subtypes?

Clinical studies stratify patients by glaucoma type (e.g., primary open-angle [POAG], secondary, developmental) and baseline IOP. For example, POAG patients with higher pre-treatment IOP (>21 mmHg) exhibit greater IOP reduction (ΔIOP = 4–6 mmHg) compared to secondary glaucoma . Advanced protocols should include multivariate regression to adjust for covariates like age, central corneal thickness, and concurrent medications .

Basic: What are standard in vivo models for evaluating ripasudil’s pharmacokinetics and toxicity?

Use normotensive and ocular hypertensive rabbits/monkeys for IOP studies. Rabbits show dose-dependent IOP reduction (0.4% solution, twice daily) and increased outflow facility . Toxicity assessments in rats/dogs (single/repeat doses) reveal no systemic accumulation due to rapid clearance, but monitor local effects (conjunctival hyperemia in 20–30% of human subjects) .

Advanced: How to resolve contradictory data on ripasudil’s efficacy in post-surgical glaucoma management?

A randomized trial (n=16) reported significant IOP reduction (ΔIOP = 7.4 mmHg at 1 week) in post-trabeculectomy patients using ripasudil, but discontinuation rates (~30%) in other studies highlight variability . Address this by standardizing surgical protocols, tracking adjunctive interventions (e.g., laser suture lysis), and using mixed-effects models to account for inter-patient heterogeneity .

Basic: What analytical methods ensure ripasudil’s purity and stability in research formulations?

Reverse-phase HPLC with precolumn derivatization detects impurities (e.g., process-related degradants). For example, a validated method achieves 99.8% purity by quantifying ripasudil free base and its hydrochloride dihydrate form . Store lyophilized powder at -20°C and aqueous solutions at 4–8°C to prevent hydrolysis .

Advanced: What synergies exist between ripasudil and prostaglandin analogs in combinatorial therapy?

Ripasudil enhances outflow via the trabecular route, while prostaglandins (e.g., latanoprost) increase uveoscleral outflow. A Japanese study (POAG patients on prostaglandin monotherapy) showed additive IOP reduction (ΔIOP = 1.5–2.0 mmHg at 3 months) with ripasudil . Design dose-escalation trials (0.1–0.4% ripasudil) to optimize synergy while monitoring adverse reactions (e.g., blepharitis) .

Basic: How to assess ripasudil’s impact on corneal endothelial cells in post-cataract surgery models?

A prospective study (n=43) used specular microscopy to quantify endothelial cell loss. Ripasudil-treated eyes showed 4.5% cell loss vs. 12.8% in controls . Standardize measurements at 1/3/6 months post-surgery and adjust for confounders (e.g., phacoemulsification energy) using ANCOVA .

Advanced: What biomarkers predict therapeutic response to ripasudil in early-stage glaucoma?

Emerging evidence links trabecular meshwork integrity (assessed via gonioscopy or OCT) to efficacy. Patients with preserved meshwork show higher IOP reduction (ΔIOP >20%). Incorporate biomarkers like aqueous humor TGF-β2 levels (ROCK pathway modulation) in longitudinal studies .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.